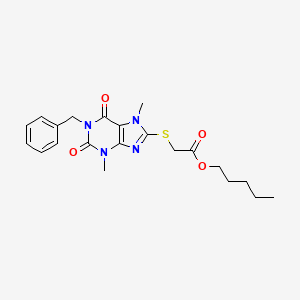

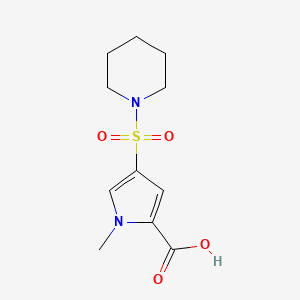

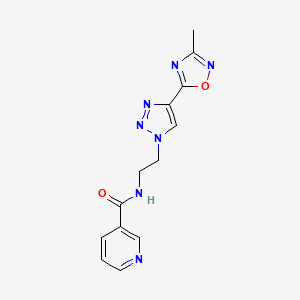

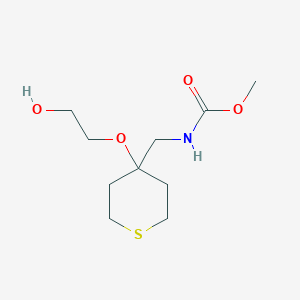

1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that appears to be related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar structures and functionalities that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target heterocyclic amino acids . This method suggests that a similar approach could be used for the synthesis of 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, starting from a piperidine precursor and introducing the sulfonyl and carboxylic acid functionalities through appropriate synthetic steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . These techniques are crucial for determining the structure of organic compounds, including the one . The presence of the sulfonyl group and the piperidine moiety in the compound suggests that it would exhibit characteristic peaks in NMR spectra, which would be used to confirm its structure.

Chemical Reactions Analysis

The related compounds studied exhibit reactivity typical of heterocyclic amino acids and can undergo various chemical reactions. For instance, the NH-pyrazoles prepared from hydrazine hydrate can be N-alkylated with alkyl halides . This indicates that the compound may also participate in similar N-alkylation reactions, given its structural similarity.

Physical and Chemical Properties Analysis

The compounds with a sulfamoyl group, similar to the sulfonyl group in the compound of interest, show inhibitory power towards carbonic anhydrase . This suggests that 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid may also interact with enzymes and could have biological activity. Additionally, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine can lower basal gastric acid secretion, indicating that the compound might share this property due to the presence of the sulfonyl and piperidine groups .

Applications De Recherche Scientifique

Anticancer Potential

1-Methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and its derivatives have been investigated for their potential anticancer properties. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some of these synthesized compounds exhibited significant potency as anticancer agents, highlighting the therapeutic potential of this chemical compound in cancer treatment (Rehman et al., 2018).

Structural and Chemical Studies

Studies on the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including pyrrolidine, morpholine, and piperazine, have shed light on the hydrogen-bonding patterns and structural features of these compounds. This research provides valuable insights into the chemical behavior and applications of substances related to 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in various chemical reactions and processes (Smith et al., 2011).

Novel Molecular Design and Applications

In the realm of molecular design, a new structure incorporates a spiro-piperidine unit in each pyrroline ring of synthetic bacteriochlorins. This design allows for tailoring the bacteriochlorin by nitrogen derivatization and enables the introduction of auxochromes to tune the spectral properties. Such advancements in molecular design and synthesis are crucial for developing new materials with specific properties and applications (Reddy et al., 2013).

Propriétés

IUPAC Name |

1-methyl-4-piperidin-1-ylsulfonylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-12-8-9(7-10(12)11(14)15)18(16,17)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZOKMBEVEESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)